molecular formula C12H16N2O2 B044334 benzyl (3R)-3-aminopyrrolidine-1-carboxylate CAS No. 122536-73-6

benzyl (3R)-3-aminopyrrolidine-1-carboxylate

Cat. No.: B044334
CAS No.: 122536-73-6
M. Wt: 220.27 g/mol
InChI Key: FPXJNSKAXZNWMQ-LLVKDONJSA-N
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Description

Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Asymmetric Synthesis

Asymmetric Synthesis and Stereoselectivity : The conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has facilitated the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids, as well as cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids with high diastereomeric and enantiomeric excesses, highlighting the importance of stereochemistry in synthesizing complex molecules (Bunnage et al., 2004).

Efficient Synthesis Techniques

Practical and Efficient Synthesis : A practical and efficient synthesis process for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for the synthesis of biologically active compounds, has been developed, demonstrating a four-step synthesis with an 84% overall yield from (R)-styrene oxide (Ohigashi et al., 2010).

Kinetic Resolution and Protection Strategy

Enhanced Kinetic Resolution : The application of a protecting group concept in the kinetic resolution of 3-aminopyrrolidine (3AP) with ω-transaminases was significantly enhanced, showing higher reaction rates and remarkable increases in enantioselectivity, illustrating the effectiveness of protection strategies in enzymatic resolutions (Höhne et al., 2008).

Antimicrobial and Biological Activity

Antimicrobial Activity of Pyrrolidine Derivatives : Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has led to the development of compounds with promising antimicrobial properties, highlighting the potential therapeutic applications of these molecules (Sreekanth & Jha, 2020).

Analytical Applications

Chiral Amines for Enantioseparation : Chiral amines, including 1-benzyl-3-aminopyrrolidine, have been utilized as derivatization reagents for the enantioseparation of chiral carboxylic acids, demonstrating their utility in analytical chemistry for identifying and quantifying enantiomers in complex matrices (Tsutsui et al., 2012).

Safety and Hazards

While specific safety data for benzyl (3R)-3-aminopyrrolidine-1-carboxylate is not available, similar benzyl compounds require careful handling due to potential skin and eye irritation .

Properties

IUPAC Name

benzyl (3R)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJNSKAXZNWMQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-73-6
Record name Phenylmethyl (3R)-3-amino-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122536-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-tert-butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester in 40 ml dichloromethane were added 13 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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